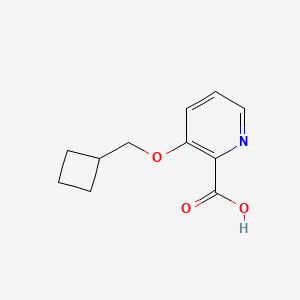

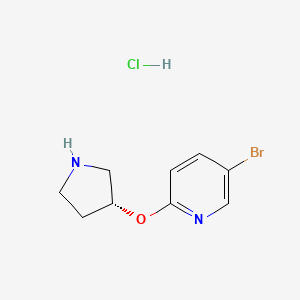

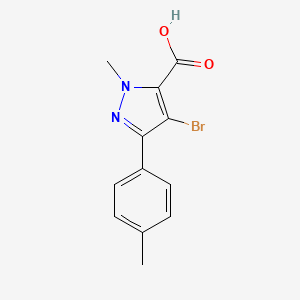

![molecular formula C16H9ClO2 B3032389 2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 15875-54-4](/img/structure/B3032389.png)

2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, involves electrooxidative methods. For instance, the preparation of this compound was achieved with a 72% yield by electrooxidative double ene-type chlorination, using a two-layer solvent system of dichloromethane and water in the presence of various acids at room temperature . This suggests that a similar approach might be applicable for synthesizing 2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione, although the specific conditions and reagents may differ due to the unique structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, shows that the groups within the molecule are essentially planar and oriented at specific angles to each other . This information can be used to infer that the target compound may also exhibit planarity in its structure, with the potential for specific angular orientations between its functional groups.

Chemical Reactions Analysis

The related compound 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene can undergo various reactions depending on the functional groups present and the reaction conditions . This implies that this compound could also participate in a range of chemical reactions, potentially including addition, substitution, or oxidation-reduction processes, which would need to be explored in detail through experimental studies.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some clues. For example, weak intermolecular interactions such as C—H···O linkages can influence the crystal packing and stability of these compounds . Additionally, the presence of chloro and methylene groups in the related compound suggests that the target compound may have similar solubility characteristics in organic solvents and could exhibit reactivity due to the presence of these functional groups .

Applications De Recherche Scientifique

Environmental Impact and Toxicology

- Studies on chlorinated compounds like DDT and DDE, which share a structural motif with the chemical , highlight their role as endocrine disruptors in humans and wildlife. These compounds have been associated with reproductive and immune system impacts due to their estrogen-disrupting action. The persistence and bioaccumulation of such compounds pose significant environmental and health risks (Burgos-Aceves et al., 2021).

Synthetic Methodologies

- A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates innovative approaches to creating useful chemical intermediates. This synthesis is part of a broader research program aimed at developing efficient, environmentally friendly methods for preparing compounds that may have applications in metal passivation and light-sensitive materials (Gu et al., 2009).

Chemical Reactivity and Applications

- The reactivity of methylene- and alkylidenecyclopropane derivatives has been explored in recent literature, highlighting the unique chemical behaviors of these strained structures. Such compounds find diverse synthetic applications, including ring-opening reactions, cycloaddition reactions, and polymerization, demonstrating the potential for innovative chemical synthesis strategies (Pellissier, 2010).

Environmental Fate of Chlorinated Compounds

- The environmental fate of certain organochlorine compounds, including chlorophenols, has been assessed to understand their impact on aquatic environments. These compounds exhibit moderate toxicity but can significantly affect fish upon long-term exposure. Their persistence in the environment and potential for bioaccumulation highlight the need for careful management and disposal practices (Krijgsheld & Gen, 1986).

Orientations Futures

The future directions for research on “2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antimicrobial activity of related compounds, it may be worthwhile to investigate this compound’s potential as an antimicrobial agent .

Mécanisme D'action

Target of Action

The compound “2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives have been found to possess various biological activities , suggesting that they can have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSNBOGJIUODEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327171 | |

| Record name | NSC636621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15875-54-4 | |

| Record name | NSC636621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

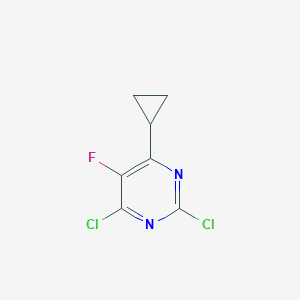

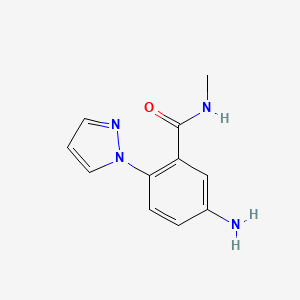

![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)

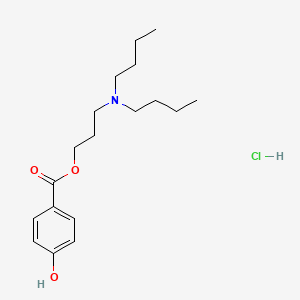

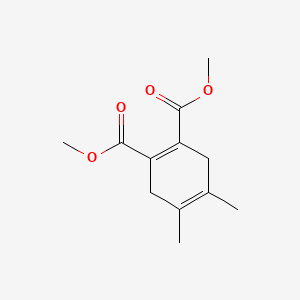

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)

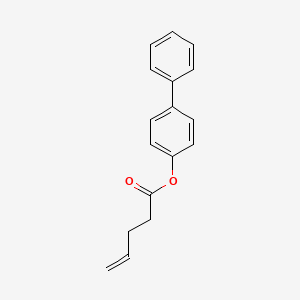

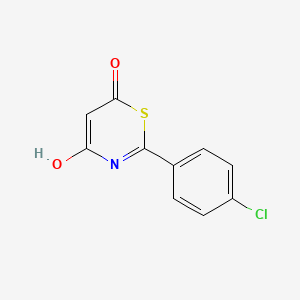

![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)

![2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3032326.png)

![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)